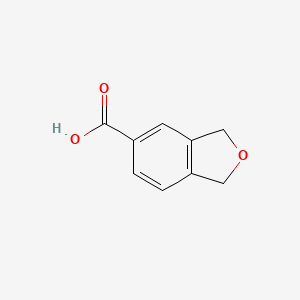

Acide 1,3-dihydro-2-benzofuran-5-carboxylique

Vue d'ensemble

Description

“1,3-Dihydro-2-benzofuran-5-carboxylic acid” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive for the construction of complex benzofuran ring systems .

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also undergo hydroalkoxylation reactions to form benzofuran rings .

Applications De Recherche Scientifique

Activité antiproliférative : Des études ont montré que certains benzofuranes substitués, y compris les dérivés de l'acide 1,3-dihydro-2-benzofuran-5-carboxylique, présentent des effets antiprolifératifs significatifs contre diverses lignées de cellules cancéreuses . Ces composés inhibent la croissance cellulaire et sont prometteurs pour la thérapie du cancer.

Types de cancer spécifiques : Le composé démontre une inhibition de la croissance cellulaire dans les cellules de leucémie, de cancer du poumon non à petites cellules, de cancer du côlon, de cancer du système nerveux central (SNC), de mélanome et de cancer de l'ovaire . Sa diversité d'activité dans différents types de cancer en fait un candidat intéressant pour une enquête plus approfondie.

Sonde fluorescente pour les ions métalliques

L'this compound a des applications pratiques au-delà de la recherche sur le cancer :

- Détection des ions métalliques : Il sert de sonde fluorescente pour détecter les ions métalliques. Les chercheurs ont utilisé ses propriétés uniques pour développer des méthodes sensibles pour l'analyse des ions métalliques. Cette application est particulièrement pertinente dans la surveillance environnementale et la chimie analytique.

Échafaudage émergent pour les agents antimicrobiens

Compte tenu du défi mondial de la résistance aux antibiotiques, de nouveaux agents antimicrobiens sont nécessaires de toute urgence :

- Potentiel antimicrobien : Les dérivés du benzofurane, y compris l'this compound, émergent comme des échafaudages prometteurs pour les agents antimicrobiens. Bien que des recherches supplémentaires soient nécessaires, leurs activités pharmacologiques diverses en font des candidats attrayants pour lutter contre les microbes mortels .

Chimie synthétique et perspectives médicamenteuses

La synthèse des dérivés du benzofurane continue d'évoluer :

Méthodes nouvelles : Des découvertes récentes comprennent des méthodes innovantes pour construire des cycles benzofurane. Par exemple, une cascade unique de cyclisation radicalaire libre permet la synthèse de composés benzofuranes polycycliques difficiles. De plus, le tunnel quantique des protons produit des cycles benzofuranes avec un rendement élevé et moins de réactions secondaires .

En résumé, l'this compound fait le pont entre les domaines de la chimie des produits naturels, des méthodes synthétiques et de la découverte potentielle de médicaments. Ses applications multiples soulignent son importance dans la recherche scientifique. 🌿🔬

Miao, Y.-H., Hu, Y.-H., Yang, J., Liu, T., Sun, J., & Wang, X.-J. (2019). Source naturelle, bioactivité et synthèse des dérivés du benzofurane. RSC Advances, 9, 27510–27540. Lien BenchChem. (n.d.). 1,1-Diphenyl-1,3-dihydro-2-benzofurane. Lien RSC Advances. (2015). Benzofurane : un échafaudage émergent pour les agents antimicrobiens. Lien

Safety and Hazards

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which “1,3-dihydro-2-benzofuran-5-carboxylic acid” belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The action, efficacy, and stability of “1,3-Dihydro-2-benzofuran-5-carboxylic acid” can be influenced by various environmental factors. For example, the compound’s stability could be affected by temperature and pH . .

Analyse Biochimique

Biochemical Properties

1,3-Dihydro-2-benzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Cellular Effects

1,3-Dihydro-2-benzofuran-5-carboxylic acid influences various cellular processes and functions. It has been observed to exhibit anti-tumor properties by inhibiting the growth of cancer cells . Additionally, benzofuran derivatives have shown antibacterial and anti-oxidative activities, which may contribute to their protective effects on cells

Molecular Mechanism

The molecular mechanism of 1,3-Dihydro-2-benzofuran-5-carboxylic acid involves its interactions with specific biomolecules. It has been found to inhibit certain enzymes, leading to changes in cellular functions. For example, benzofuran derivatives can inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting anti-cancer effects . Additionally, the compound’s ability to modulate ion channels and receptors may contribute to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dihydro-2-benzofuran-5-carboxylic acid have been studied over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 1,3-Dihydro-2-benzofuran-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-tumor and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects. Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing side effects.

Metabolic Pathways

1,3-Dihydro-2-benzofuran-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, which may contribute to their therapeutic effects . Understanding the metabolic pathways of this compound is crucial for optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of 1,3-Dihydro-2-benzofuran-5-carboxylic acid within cells and tissues are important factors in determining its efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects

Subcellular Localization

The subcellular localization of 1,3-Dihydro-2-benzofuran-5-carboxylic acid plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

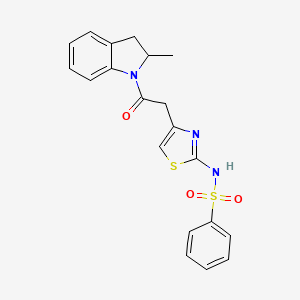

IUPAC Name |

1,3-dihydro-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYBGVFMYNTJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933694-57-6 | |

| Record name | 1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2574697.png)

![N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2574699.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide](/img/structure/B2574701.png)

![3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2574708.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2574716.png)

![2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2574717.png)